![molecular formula C17H14N2O5 B5525146 methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

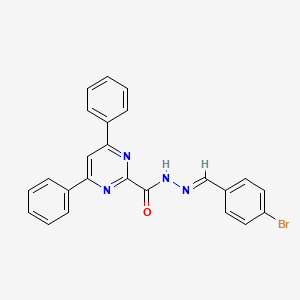

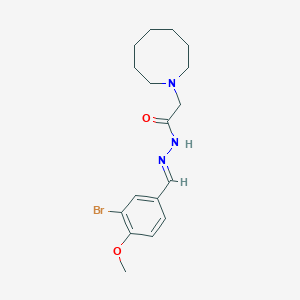

"Methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate" is a chemical compound that has been the subject of various scientific studies due to its interesting molecular structure and properties.

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For example, a mesogenic acrylate monomer was synthesized and copolymerized with 4-cyclohexyloxyphenyl 4′-(6-acryloyloxyhexyloxy)benzoate, yielding a nitroxide-containing liquid-crystalline side-chain polymer (Morishima et al., 1994). Another study synthesized methyl 4-(4-aminostyryl) benzoate, a potential precursor for Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).

Molecular Structure Analysis

The molecular structure of related compounds reveals interesting features. For instance, a study on hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate showed polarized (charge-separated) structures in the nitroaniline portion, with molecules linked into chains by hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions of similar compounds involve various transformations. The study of 4-nitrophenyl acrylate with styrene, for example, revealed synthesis, characterization, and monomer reactivity ratios (Thamizharasi, Gnanasundaram, & Rao, 1996).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structures. In a study, the influence of a lateral methyl substituent on monomer and oriented polymer network properties of a mesogenic diacrylate was explored, indicating the impact of molecular modifications on physical properties (Broer, Hikmet, & Challa, 1989).

Chemical Properties Analysis

The chemical properties are characterized by various spectroscopic and theoretical studies. For instance, the synthesis and characterization of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate were studied using spectroscopic methods, providing insights into the chemical properties of related compounds (Koca et al., 2014).

Aplicaciones Científicas De Investigación

Photopolymerization Enhancers

Compounds similar to "methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate" have been explored for their role in photopolymerization processes. For instance, derivatives bearing chromophore groups linked to the aminoxyl function, such as alkoxyamines with photoinitiating capabilities, have been proposed to enhance polymerization under UV irradiation. This application is crucial in developing advanced materials with tailored properties for coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Antimalarial Activity

The structural framework of "methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate" is reminiscent of compounds evaluated for their antimalarial properties. Research has identified novel leads for anti-malarial agents, demonstrating the significance of acyl residues and aromatic substitutions in enhancing antimalarial efficacy (Wiesner et al., 2003).

Optical Storage and Polymer Science

The compound's related functionalities have been applied in the creation of azo polymers for reversible optical storage, indicating their potential in data storage technologies. This application is particularly relevant in the development of materials for optical data recording, leveraging the cooperative motion of polar side groups in polymers (Meng et al., 1996).

Hydrogen Bonding and Molecular Structure Analysis

Studies have also focused on the hydrogen bonding capabilities of compounds structurally related to "methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate," exploring their molecular-electronic structure and the formation of complex sheets or chains. This research provides insights into the molecular assembly and the design of novel materials with specific mechanical and chemical properties (Portilla et al., 2007).

Propiedades

IUPAC Name |

methyl 4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-24-17(21)13-6-8-14(9-7-13)18-16(20)10-5-12-3-2-4-15(11-12)19(22)23/h2-11H,1H3,(H,18,20)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRHTVFWQMAVTD-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)